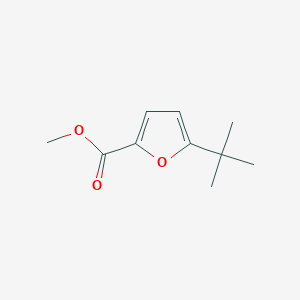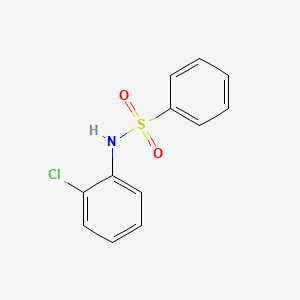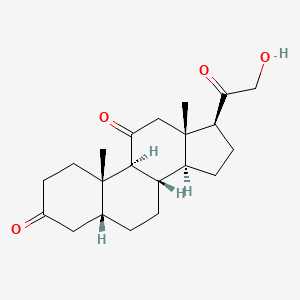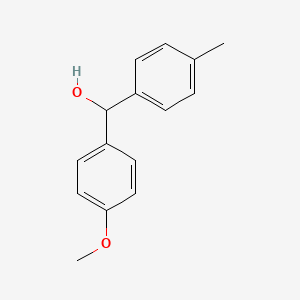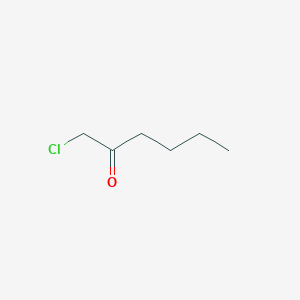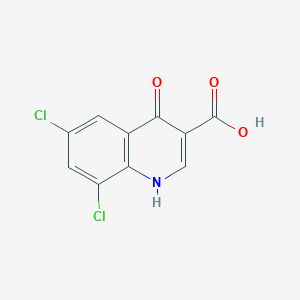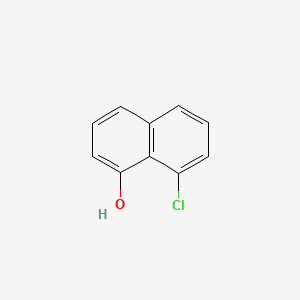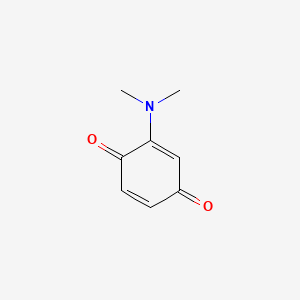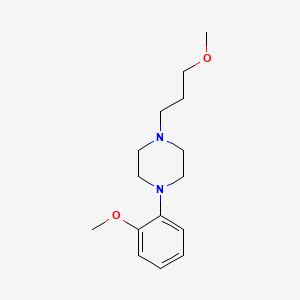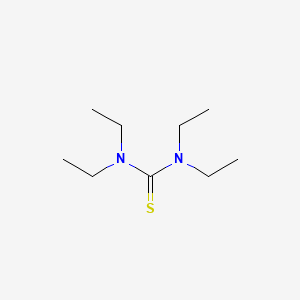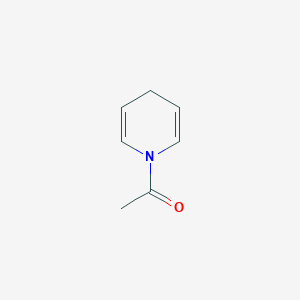
2,2,4,4-Tetrakis(trifluorometil)-1,3-ditieto
Descripción general
Descripción
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is a unique organosulfur compound characterized by its four trifluoromethyl groups attached to a 1,3-dithietane ring. This compound is notable for its high fluorine content and distinctive chemical properties, making it a subject of interest in various scientific fields.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high fluorine content.
Mecanismo De Acción
Target of Action
The primary targets of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane are electron-rich olefins and dienes . These targets are crucial in various biochemical reactions, particularly in the formation of cycloadducts.
Mode of Action
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane interacts with its targets through a [2 + 2] cycloaddition reaction . This interaction leads to the rapid formation of 4-amino-2,2-bis(trifluoromethyl)thietanes .
Biochemical Pathways
The compound affects the biochemical pathways involving the reaction of hexafluorothioacetone (HFTA) with vinyl ethers, vinyl sulfides, cyclic dienes, and styrenes . The downstream effects of these pathways include the production of corresponding thietanes .
Pharmacokinetics
The compound’s reaction proceeds in polar solvents (dmf, dmso) in the absence of a catalyst at elevated temperature , which may suggest its potential bioavailability.
Result of Action
The molecular and cellular effects of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane’s action result in the formation of 4-amino-2,2-bis(trifluoromethyl)thietanes . In one instance, the reaction with N-vinylimidazole led to the formation of the corresponding 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione .
Action Environment
The action of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is influenced by environmental factors such as the presence of polar solvents and elevated temperatures . These conditions facilitate the compound’s reaction with its targets, thereby influencing its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane plays a crucial role in biochemical reactions, particularly in the formation of cycloadducts. It interacts with a variety of biomolecules, including enzymes and proteins. For instance, the compound reacts with N-vinylamides to form 4-amino-2,2-bis(trifluoromethyl)thietanes . These reactions typically occur in polar solvents such as DMF and DMSO, and do not require a catalyst. The nature of these interactions is primarily based on the compound’s ability to form [2 + 2] cycloadducts, which are stabilized by the electron-withdrawing trifluoromethyl groups.
Cellular Effects
The effects of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane on various cell types and cellular processes are profound. This compound influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of cycloadducts with N-vinylimidazole leads to the production of 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione . This interaction can alter the normal functioning of cellular proteins and enzymes, leading to changes in cellular processes.
Molecular Mechanism
At the molecular level, 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form stable cycloadducts with electron-rich olefins and dienes is a key aspect of its mechanism of action . These interactions often result in enzyme inhibition or activation, depending on the nature of the biomolecule involved. Additionally, the compound’s interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that the compound’s effects on cellular function can persist, leading to sustained changes in cellular processes
Dosage Effects in Animal Models
The effects of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced cellular function. At higher doses, the compound can become toxic, leading to adverse effects on cellular and organismal health . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its reaction with N-vinylamides and other electron-rich olefins can lead to the formation of various cycloadducts, which are then metabolized by cellular enzymes. These interactions can alter the normal metabolic processes, leading to changes in cellular function.
Transport and Distribution
Within cells and tissues, 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s high reactivity and stability allow it to interact with various cellular components, affecting its overall distribution and function.
Subcellular Localization
The subcellular localization of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane is determined by its interactions with targeting signals and post-translational modifications These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane can be synthesized through the reaction of perfluoropropene with elemental sulfur in the presence of potassium fluoride and dimethylformamide (DMF). The reaction proceeds under controlled conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane are not extensively documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with electron-rich olefins and dienes to form cycloadducts.
Substitution Reactions: The compound can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Substitution Reactions: Often involve nucleophiles such as alkyl vinyl ethers in the presence of potassium fluoride and DMF.
Major Products Formed
Cycloadducts: Formation of 4-amino-2,2-bis(trifluoromethyl)thietanes.
Substitution Products: Formation of 4-alkoxy-2,2-bis(trifluoromethyl)thietanes.
Comparación Con Compuestos Similares
Similar Compounds
Hexafluorothioacetone Dimer: Shares similar structural features and reactivity patterns.
4,4-Bis(trifluoromethyl)thietan-2-yl Ether: Another fluorinated organosulfur compound with comparable chemical behavior.
Propiedades
IUPAC Name |
2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12S2/c7-3(8,9)1(4(10,11)12)19-2(20-1,5(13,14)15)6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBOQYIHOYXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(SC(S1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229537 | |
| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-50-4 | |
| Record name | 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorothioacetone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC359467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAFLUOROTHIOACETONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCC36T3ZR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)
